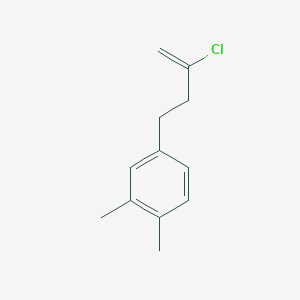

2-Chloro-4-(3,4-dimethylphenyl)-1-butene

Description

2-Chloro-4-(3,4-dimethylphenyl)-1-butene is an organochlorine compound characterized by a butene backbone substituted with a chlorine atom at position 2 and a 3,4-dimethylphenyl group at position 4. Its IUPAC name reflects a four-carbon chain (1-butene) with a double bond at position 1, a chlorine atom at position 2, and a benzene ring bearing methyl groups at the 3- and 4-positions. The chlorine atom introduces polarity, while the methyl substituents contribute steric bulk and hydrophobic character.

Properties

IUPAC Name |

4-(3-chlorobut-3-enyl)-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHMDEILLXODMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene typically involves the reaction of 3,4-dimethylphenyl magnesium bromide with 1-chloro-2-butene under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dimethylphenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.

Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Addition Reactions: Halogens like bromine or chlorine, and hydrogen gas in the presence of a catalyst, are commonly used.

Major Products Formed

Substitution Reactions: Products include 2-hydroxy-4-(3,4-dimethylphenyl)-1-butene and 2-amino-4-(3,4-dimethylphenyl)-1-butene.

Oxidation Reactions: Products include 2-chloro-4-(3,4-dimethylphenyl)-1-butanol and 2-chloro-4-(3,4-dimethylphenyl)-1-butanone.

Addition Reactions: Products include 2,3-dichloro-4-(3,4-dimethylphenyl)butane and 2-chloro-4-(3,4-dimethylphenyl)butane.

Scientific Research Applications

2-Chloro-4-(3,4-dimethylphenyl)-1-butene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and in the study of enzyme-substrate interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene involves its interaction with various molecular targets. The chlorine atom and the double bond in the butene chain make the compound reactive towards nucleophiles and electrophiles. The molecular pathways involved include:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.

Electrophilic Addition: The double bond can react with electrophiles, resulting in the addition of new groups to the molecule.

Comparison with Similar Compounds

A structurally analogous compound, 2-Chloro-4-(2-chlorophenyl)but-1-ene (CAS: 731772-00-2), serves as a basis for comparison . Key differences lie in the substituents on the phenyl ring: the target compound has 3,4-dimethyl groups, whereas the analog features a 2-chloro substituent.

Table 1: Comparative Properties of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene and 2-Chloro-4-(2-chlorophenyl)but-1-ene

Key Observations:

Molecular Weight and Polarity :

- The dichloro analog (C₁₀H₁₀Cl₂) has a higher molar mass (201.09 g/mol) due to the additional chlorine atom. Chlorine’s electronegativity increases polarity, enhancing dipole-dipole interactions and elevating boiling points .

- The target compound’s estimated lower molar mass (~191.5 g/mol) stems from replacing one chlorine atom with two methyl groups (each ~15 g/mol), reducing overall polarity.

Research Implications:

- The dichloro analog’s predicted higher boiling point (258.8°C) aligns with its increased polarity, whereas the target compound’s methyl groups may lower boiling points due to reduced intermolecular forces.

- Experimental studies are needed to confirm these hypotheses, particularly for applications in synthesis or material science where substituent effects dictate reactivity and stability.

Biological Activity

The molecular formula of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene is . The presence of both a halogen and a double bond allows for diverse chemical transformations.

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| CAS Number | 951892-05-0 |

| Structure | Contains a chlorine atom and a double bond in the butene chain |

Biological Activity Overview

While direct studies on the biological activity of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene are scarce, compounds with similar structures often exhibit significant biological properties. Halogenated alkenes have been associated with antimicrobial and anticancer activities due to their ability to interact with biological targets.

Potential Biological Activities

- Antimicrobial Properties : Similar halogenated compounds have shown efficacy against various microbial strains.

- Anticancer Activity : Some studies suggest that structural analogs may inhibit cancer cell proliferation through mechanisms involving DNA interaction or enzyme inhibition.

The mechanism by which 2-Chloro-4-(3,4-dimethylphenyl)-1-butene may exert its biological effects involves interactions with nucleophiles and electrophiles due to the chlorine atom and the double bond.

Proposed Interaction Pathways

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Electrophilic Addition : The double bond can react with electrophiles, potentially altering cellular components or signaling pathways.

Antimicrobial Activity

Research into structurally similar compounds has indicated potential antimicrobial effects. For instance, studies on halogenated alkenes have demonstrated activity against bacteria and fungi, suggesting that 2-Chloro-4-(3,4-dimethylphenyl)-1-butene may share these properties.

Anticancer Research

Case studies involving analogs of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene have shown promise in inhibiting tumor growth in vitro. These findings highlight the need for further investigation into this compound's potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-(3,4-dimethylphenyl)-1-butane | Similar structure but lacks a double bond | Less reactive due to absence of double bond |

| 2-Bromo-4-(3,4-dimethylphenyl)-1-butene | Contains bromine instead of chlorine | Different reactivity profile due to larger bromine |

| 4-(3,4-Dimethylphenyl)-1-butene | Lacks halogen substitution | Less reactive in substitution reactions |

The presence of both a chlorine atom and a double bond in 2-Chloro-4-(3,4-dimethylphenyl)-1-butene enhances its reactivity compared to similar compounds lacking one or both features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.